molecular formula C7H11BrO2 B6284554 4-(bromomethyl)-5,5-dimethyloxolan-2-one CAS No. 89893-04-9

4-(bromomethyl)-5,5-dimethyloxolan-2-one

Cat. No. B6284554
CAS RN: 89893-04-9
M. Wt: 207.1
InChI Key:
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Description

4-(Bromomethyl)-5,5-dimethyloxolan-2-one, also known as BMODO, is an organic compound with a unique structure that has attracted the attention of scientists in recent years. It has been studied for its potential applications in a variety of areas, ranging from synthetic chemistry to scientific research.

Scientific Research Applications

4-(bromomethyl)-5,5-dimethyloxolan-2-one has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block in the synthesis of heterocyclic compounds, such as pyrroles and imidazoles. It has also been used as a catalyst in the synthesis of organic compounds, such as amides and esters. Additionally, this compound has been studied for its potential use in the synthesis of complex organic molecules, such as peptides and proteins.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-5,5-dimethyloxolan-2-one is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is an electron-pair acceptor. This means that it can accept an electron pair from a Lewis base, such as an amine or a thiol, to form a covalent bond. This allows this compound to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some potential therapeutic applications. For example, this compound has been shown to have anti-inflammatory and anti-bacterial properties, and has been studied for its potential use in the treatment of cancer. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(bromomethyl)-5,5-dimethyloxolan-2-one for laboratory experiments include its low cost, its ability to act as a catalyst in the synthesis of organic compounds, and its potential therapeutic applications. However, there are also some limitations to using this compound for laboratory experiments. For example, the Grignard reaction used to synthesize this compound requires anhydrous conditions, and the reaction is slow and difficult to control. Additionally, this compound is a highly reactive compound, and it can be difficult to handle and store.

Future Directions

There are a number of potential future directions for 4-(bromomethyl)-5,5-dimethyloxolan-2-one research. These include further investigations into its potential therapeutic applications, as well as its potential use in the synthesis of complex organic molecules. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient synthesis methods. Finally, further studies into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents.

Synthesis Methods

4-(bromomethyl)-5,5-dimethyloxolan-2-one can be synthesized using a variety of methods. The most common method is the Grignard reaction, which involves the reaction of bromomethylmagnesium chloride with dimethyl oxalate to produce this compound. This reaction requires anhydrous conditions, with a temperature of -78°C and a pressure of 1 atm. Other methods that have been used to synthesize this compound include the reaction of bromomethylmagnesium bromide and dimethyl oxalate in anhydrous conditions, and the reaction of bromomethylmagnesium chloride and dimethyl oxalate in anhydrous conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)-5,5-dimethyloxolan-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-methanol", "Phosphorus tribromide", "Sodium hydroxide", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Conversion of 2,2-dimethyl-1,3-dioxolane-4-methanol to 4-(hydroxymethyl)-5,5-dimethyloxolan-2-one using acetic anhydride and sodium bicarbonate as catalysts.", "Step 2: Conversion of 4-(hydroxymethyl)-5,5-dimethyloxolan-2-one to 4-(bromomethyl)-5,5-dimethyloxolan-2-one using phosphorus tribromide as a reagent.", "Step 3: Purification of the final product using methanol and diethyl ether as solvents." ] }

CAS RN

89893-04-9

Molecular Formula

C7H11BrO2

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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